molecular formula C10H13NO2 B15332467 Methyl 6-isopropylpicolinate CAS No. 1211590-16-7

Methyl 6-isopropylpicolinate

Cat. No.: B15332467
CAS No.: 1211590-16-7
M. Wt: 179.22 g/mol
InChI Key: TZPRYUFMLBAGFK-UHFFFAOYSA-N
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Description

Methyl 6-isopropylpicolinate is a picolinic acid derivative characterized by a methyl ester group at the 2-position and an isopropyl substituent at the 6-position of the pyridine ring. The isopropyl group introduces steric bulk and hydrophobicity, which can influence solubility, hydrolysis kinetics, and biological interactions compared to smaller substituents like methyl or ethyl groups . This compound is primarily used in chemical synthesis and pharmaceutical research, serving as an intermediate for developing bioactive molecules or specialty chemicals.

Properties

CAS No.

1211590-16-7

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 6-propan-2-ylpyridine-2-carboxylate

InChI

InChI=1S/C10H13NO2/c1-7(2)8-5-4-6-9(11-8)10(12)13-3/h4-7H,1-3H3

InChI Key

TZPRYUFMLBAGFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-isopropylpicolinate can be synthesized through various methods. One common approach involves the esterification of 6-isopropylpicolinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-isopropylpicolinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 6-isopropylpicolinic acid or 6-isopropylpyridine-2,3-dione.

    Reduction: 6-isopropylpicolinic alcohol.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-isopropylpicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 6-isopropylpicolinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-isopropylpicolinate shares structural similarities with other picolinate derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Compound Name Substituent at 6-Position Molecular Formula Key Features
This compound Isopropyl C10H13NO2 High steric hindrance; moderate hydrolysis rate (0.09 s⁻¹)
Methyl 6-chloropicolinate Chlorine C7H6ClNO2 Electrophilic chlorine enhances reactivity in substitution reactions
Methyl 6-(hydroxymethyl)picolinate Hydroxymethyl C8H9NO3 Polar hydroxyl group improves solubility; used in pharmaceutical synthesis
Ethyl 4-isopropylpicolinate Isopropyl (4-position) C11H15NO2 Substituent position alters electronic and steric properties
Methyl 6-(1-cyanocyclopropyl)picolinate Cyano cyclopropyl C10H11N2O2 Electron-withdrawing cyano group stabilizes intermediates in synthesis

Physicochemical Properties

  • Hydrolysis Rate : this compound exhibits a hydrolysis rate of 0.09 s⁻¹, slower than Ethyl picolinate (0.25 s⁻¹) but faster than Methyl 6-chloro-3-methoxypicolinate (data extrapolated from similar esters) .
  • Solubility: The isopropyl group reduces water solubility compared to hydroxymethyl or amino derivatives, making it more suitable for lipid-rich environments .
  • Coordination Strength : Moderate coordination with metal ions, weaker than Ethyl picolinate but stronger than Methyl 6-chloro derivatives .

Research Findings and Mechanistic Insights

Substituent Effects on Reactivity

  • Steric Hindrance : The isopropyl group at the 6-position slows hydrolysis compared to less bulky substituents, as seen in its lower rate constant (0.09 s⁻¹ vs. 0.25 s⁻¹ for Ethyl picolinate) .

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